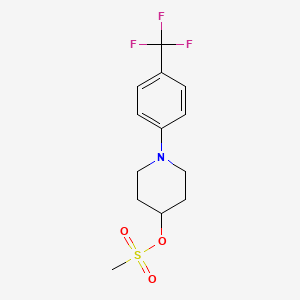
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate is a chemical compound with the molecular formula C13H16F3NO3S and a molecular weight of 323.33 g/mol This compound features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring and a methanesulfonate group
Méthodes De Préparation
The synthesis of 1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylpiperidine.
Reaction with Methanesulfonyl Chloride: The 4-(trifluoromethyl)phenylpiperidine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols under basic conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The piperidine ring can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate can be compared with other piperidine derivatives, such as:
4-(Trifluoromethyl)phenylpiperidine: Lacks the methanesulfonate group, resulting in different reactivity and applications.
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl acetate: Similar structure but with an acetate group instead of methanesulfonate, leading to different chemical properties and uses.
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl chloride:
The uniqueness of this compound lies in its combination of the trifluoromethyl and methanesulfonate groups, providing distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C13H16F3NO3S |
|---|---|
Poids moléculaire |
323.33 g/mol |
Nom IUPAC |
[1-[4-(trifluoromethyl)phenyl]piperidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C13H16F3NO3S/c1-21(18,19)20-12-6-8-17(9-7-12)11-4-2-10(3-5-11)13(14,15)16/h2-5,12H,6-9H2,1H3 |
Clé InChI |
UCHMGHWWGNWKJH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13911942.png)
![2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13911950.png)
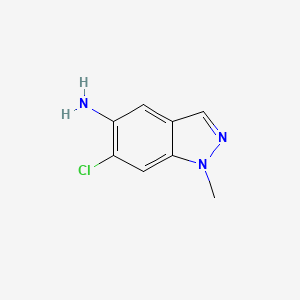
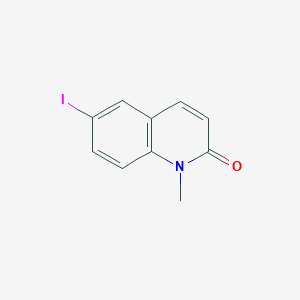
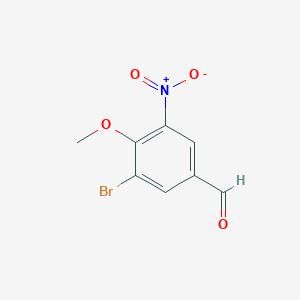
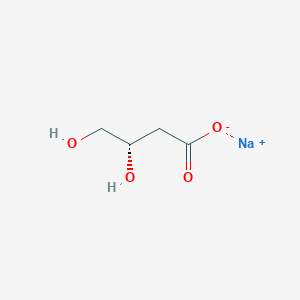

![[1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate](/img/structure/B13911973.png)
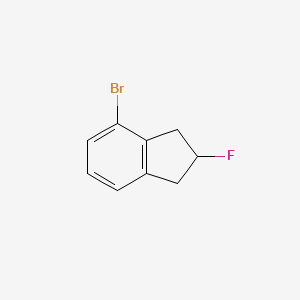
![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)

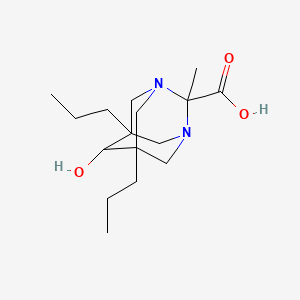
![methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B13912007.png)
